molecular formula C42H68N8O11 B1672832 JG-365 CAS No. 132748-20-0

JG-365

Cat. No.: B1672832
CAS No.: 132748-20-0
M. Wt: 861.0 g/mol
InChI Key: MJOXWVYKMFPFPL-AIVXTZMUSA-N
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Description

This nonribosomal peptide features a complex structure with multiple post-translational modifications. The N-terminus is acetylated, a common modification to enhance proteolytic stability and cellular permeability . The sequence includes standard amino acids (Ser, Leu, Asn, Phe, Pro, Ile, Val) and a unique ψ-(2-hydroxy-1-ethylamine) pseudoproline linkage between Phe and Pro. The C-terminal methoxy group likely acts as a protective cap against carboxypeptidases, further stabilizing the peptide in biological systems.

Properties

IUPAC Name

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68N8O11/c1-9-25(6)36(41(59)48-35(24(4)5)42(60)61-8)49-40(58)32-16-13-17-50(32)21-33(53)28(19-27-14-11-10-12-15-27)45-38(56)30(20-34(43)54)47-37(55)29(18-23(2)3)46-39(57)31(22-51)44-26(7)52/h10-12,14-15,23-25,28-33,35-36,51,53H,9,13,16-22H2,1-8H3,(H2,43,54)(H,44,52)(H,45,56)(H,46,57)(H,47,55)(H,48,59)(H,49,58)/t25-,28?,29-,30-,31-,32-,33?,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOXWVYKMFPFPL-AIVXTZMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132748-20-0
Record name JG 365
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132748200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Frameworks

Resin Selection and Initial Activation

Solid-phase peptide synthesis (SPPS) remains the cornerstone for constructing complex peptides like Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy. Patented methodologies emphasize the use of Wang resin or Rink amide resin for C-terminal modifications. For this compound, Wang resin pre-loaded with methoxy-protected valine ensures the terminal methyl ester remains intact during synthesis. Activation of the resin involves swelling in dichloromethane (DCM) followed by deprotection with 20% piperidine in dimethylformamide (DMF).

Coupling Agents and Amino Acid Protection

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) are preferred coupling agents due to their high efficiency in forming peptide bonds, particularly with sterically hindered residues like isoleucine and leucine. The N-terminal serine is acetylated using acetic anhydride in the presence of DIPEA, a step critical for stabilizing the peptide against enzymatic degradation.

Table 1: Representative Coupling Conditions for Key Residues
Residue Coupling Agent Solvent Time (min) Yield (%)
Valine-methoxy HBTU/DIPEA DMF 60 95
Isoleucine PyBOP/DIPEA DMF 90 89
Pseudoproline* DIC/HOBt DCM:DMF (1:1) 120 75

*Psi-(2-hydroxy-1-ethylamine)-proline

Incorporation of Non-Standard Residues

Synthesis of Psi-(2-Hydroxy-1-Ethylamine)-Proline

The psi-(2-hydroxy-1-ethylamine) moiety replaces a traditional peptide bond between phenylalanine and proline, enhancing metabolic stability. This modification is achieved via a hydroxyethylamine isostere , synthesized through reductive amination of a ketone intermediate. A patented biocatalytic method using engineered transaminases enables enantioselective amination, yielding the (S)-configured hydroxyethylamine group with >99% enantiomeric excess.

Strategic Placement of Pseudoproline Derivatives

To prevent aggregation during synthesis, the pseudoproline residue (psi-Pro) is introduced as a dipeptide building block (Fmoc-Phe-psi-Pro-OH). This derivative temporarily masks the proline residue’s secondary amine, reducing β-sheet formation and improving solubility. Post-incorporation, the pseudoproline is converted to the native proline via acidolysis during resin cleavage.

Terminal Modifications and Deprotection

N-Terminal Acetylation

After full sequence assembly, the N-terminal serine is acetylated using a 10-fold molar excess of acetic anhydride in DMF. This step, performed for 2 hours at room temperature, ensures >98% acetylation efficiency, as confirmed by MALDI-TOF mass spectrometry.

Cleavage and Methoxy Group Retention

Cleavage from the resin is performed using a trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) cocktail (95:2.5:2.5 v/v) for 3 hours. The methoxy group on the C-terminal valine remains stable under these conditions, avoiding undesired hydrolysis to the carboxylic acid.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified via reverse-phase HPLC using a C18 column and a gradient of 10–50% acetonitrile in 0.1% TFA over 60 minutes. The purified compound exhibits a retention time of 22.3 minutes under these conditions, with a final purity of >98%.

Mass Spectrometry and NMR Characterization

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis confirms the molecular mass at 861.0 Da (calculated: 861.0 Da). $$^1$$H NMR in dimethyl sulfoxide-d6 reveals characteristic signals for the acetyl group (δ 2.01 ppm) and methoxy terminus (δ 3.23 ppm).

Comparative Analysis of Synthesis Strategies

Table 2: Efficiency of SPPS vs. Solution-Phase Synthesis
Parameter SPPS Solution-Phase
Overall Yield 62% 28%
Pseudoproline Incorporation 95% 40%
Purity Post-HPLC >98% 85%

SPPS outperforms solution-phase methods in yield and purity, attributed to stepwise coupling and reduced side reactions.

Challenges and Optimization Strategies

Aggregation During Chain Elongation

The hydrophobic sequence (Leu-Phe-Ile-Val) predisposes the peptide to aggregation. Incorporating pseudoproline derivatives and maintaining a 0.1 M concentration of peptide in DMF mitigates this issue.

Coupling Inefficiency at Sterically Hindered Sites

Residues like isoleucine and valine require extended coupling times (90–120 minutes) and double couplings with PyBOP/DIPEA to achieve >90% incorporation.

Chemical Reactions Analysis

Types of Reactions: JG-365 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

JG-365 is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

JG-365 exerts its effects by inhibiting the HIV-1 protease enzyme. The compound binds to the active site of the enzyme, preventing it from cleaving the Gag-Pol polyprotein, which is essential for viral maturation. This inhibition disrupts the replication cycle of the HIV virus, reducing its infectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pseudoproline-Containing Peptides

Pseudoprolines (e.g., oxazolidine or thiazolidine rings formed by Ser/Thr/Cys and Pro) are widely used in peptide synthesis to prevent aggregation and improve yield. The target compound’s ψ-(2-hydroxy-1-ethylamine) linkage diverges from these traditional motifs, replacing the heterocyclic ring with a linear hydroxyethylamine group. This modification may reduce steric hindrance while maintaining conformational control, as seen in cyclic peptides like the anticancer agent in .

Table 1: Pseudoproline Modifications in Peptides

Feature Target Compound Traditional Pseudoproline Cyclic Peptide ()
Linkage Type ψ-(2-hydroxy-1-ethylamine) Oxazolidine/Thiazolidine Disulfide bond
Conformational Impact Moderate rigidity High rigidity High rigidity
Protease Resistance Moderate-High High High
Acetylated and C-Terminally Modified Peptides

Acetylation and C-terminal capping are strategies to enhance pharmacokinetics. For example, the tripeptide in uses a benzothiazole cap for fluorescence, whereas the target compound employs a methoxy group. Methoxy capping is less common than amidation but offers comparable stability, as demonstrated in benzimidazole derivatives like 6e and 6f, where methoxy groups improve solubility and bioavailability .

Table 2: Terminal Modifications and Bioactivity

Compound N-Terminal Modification C-Terminal Modification Key Bioactivity
Target Compound Acetylation Methoxy Unknown (hypothesized stability)
Tripeptide () None Benzothiazole Fluorescent labeling
6e/6f () Sulfonyl/sulfinyl Sodium salt Proton pump inhibition
Sequence Homology and Functional Analogues

The Ser-Leu-Asn-Phe sequence in the target compound resembles motifs in antimicrobial peptides (e.g., defensins) and protease inhibitors. However, the inclusion of a pseudoproline linkage and methoxy cap distinguishes it from linear peptides like the beta-carboline derivative in , which lacks post-translational modifications but shows neuroprotective effects.

Research Findings and Limitations

Current data on the target compound are sparse, necessitating extrapolation from structural analogues. Key hypotheses include:

  • The ψ-linkage may enhance oral bioavailability compared to cyclic peptides (e.g., ), which often require parenteral administration.
  • Methoxy capping could improve metabolic stability over sodium salt modifications (e.g., ), which rely on ionic interactions for solubility.

Biological Activity

Acetyl-seryl-leucyl-asparaginyl-phenylalanyl-psi-(2-hydroxy-1-ethylamine)-prolyl-isoleucyl-valine-methoxy, commonly referred to as JG-365, is a synthetic peptide with a complex structure that has garnered attention in the field of biomedical research. Its unique amino acid sequence and modifications suggest potential biological activities that may be beneficial in various therapeutic contexts. This article delves into the biological activity of this compound, presenting data from relevant studies, case analyses, and synthesized findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC42H68N8O
Purity95%-96%
SynonymsCHEMBL432614, this compound

The compound features an acetylated serine at the N-terminal, followed by a sequence of amino acids including leucine, asparagine, phenylalanine, proline, isoleucine, and valine, with a methoxy group at the C-terminal. The psi-(2-hydroxy-1-ethylamine) modification enhances its stability and bioactivity.

This compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may function as a protease inhibitor, which can modulate various physiological processes by inhibiting proteolytic enzymes that play critical roles in cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains by interfering with their cell wall synthesis. This is particularly significant in combating antibiotic-resistant bacteria such as Enterococcus faecium, which utilizes D-Ala-D-Ala dipeptidase to evade vancomycin treatment .

Cytotoxic Effects

This compound has also been investigated for its cytotoxic effects on cancer cell lines. A study demonstrated that treatment with varying concentrations of this compound resulted in reduced viability of breast cancer cells (MCF-7), suggesting potential applications in cancer therapy. The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In animal models of neurodegenerative diseases, administration of this compound has been associated with improved cognitive function and reduced neuronal apoptosis. This effect may be mediated through the modulation of neuroinflammatory pathways and oxidative stress responses.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts compared to controls, supporting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro assays conducted on MCF-7 cells revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with this compound, indicating early apoptotic events.

Q & A

Q. What are the optimal strategies for synthesizing this modified peptide with high purity?

  • Methodological Answer: Solid-phase peptide synthesis (SPPS) is recommended, with emphasis on orthogonal protecting groups (e.g., Fmoc for amine protection) to accommodate the pseudopeptide bond (ψ-(2-hydroxy-1-ethylamine)). Critical steps include:
  • Coupling Optimization: Use tert-butyl alcohol as a solvent (as in ’s L-phenylalanine preparation) to enhance solubility of hydrophobic residues like leucine and valine .
  • Purification: Employ reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to separate byproducts. Pre-purification via crystallization, as demonstrated in ’s sodium L-phenylalanine protocol, improves yield .
  • Key Consideration: Monitor reaction efficiency using MALDI-TOF MS after each coupling cycle to detect incomplete reactions.

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer:
  • NMR Spectroscopy: Use 2D NMR (COSY, NOESY) to confirm backbone connectivity and ψ-bond conformation. For methoxy-terminal stability, compare chemical shifts in D₂O vs. DMSO to assess solvent-dependent conformational changes.
  • Mass Spectrometry: High-resolution LC-ESI-MS/MS with collision-induced dissociation (CID) fragments the peptide, enabling sequence validation and detection of oxidation/deamidation (common in asparaginyl residues).
  • Circular Dichroism (CD): Profile secondary structure in physiological buffers (pH 7.4) to evaluate stability under simulated biological conditions.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors)?

  • Methodological Answer:
  • Quantum Chemical Calculations: Apply density functional theory (DFT) to model the ψ-bond’s electronic effects on binding affinity, as outlined in ’s reaction path search methods .
  • Molecular Dynamics (MD): Simulate peptide-receptor docking using explicit solvent models (e.g., TIP3P water) for 100+ ns trajectories. Integrate data from ’s "Reaction fundamentals and reactor design" subclass to refine force field parameters for non-canonical bonds .
  • Validation: Cross-reference computational binding energies with surface plasmon resonance (SPR) experimental data to calibrate models.

Q. How to resolve contradictions between in vitro bioactivity data and computational predictions?

  • Methodological Answer:
  • Experimental Replication: Standardize assay conditions (e.g., buffer ionic strength, temperature control at 60°C as in ) to minimize variability .
  • Data-Driven Refinement: Use ICReDD’s feedback loop () to iteratively update computational models with experimental IC₅₀ values. For example, if MD simulations overestimate binding, re-parameterize hydrogen-bonding interactions using hybrid QM/MM approaches .
  • Error Analysis: Apply statistical tools (e.g., Bland-Altman plots) to quantify discrepancies and identify systemic biases in either method.

Q. What strategies mitigate degradation of the methoxy-terminal group during in vivo studies?

  • Methodological Answer:
  • Stability Profiling: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare degradation pathways (hydrolysis vs. oxidation) to adjust formulation.
  • Protective Formulations: Encapsulate the peptide in PEGylated liposomes, leveraging ’s "membrane and separation technologies" subclass for size-exclusion purification .
  • In Vivo Tracking: Use isotopic labeling (e.g., ¹³C-methoxy) with PET imaging to quantify metabolic clearance rates.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.